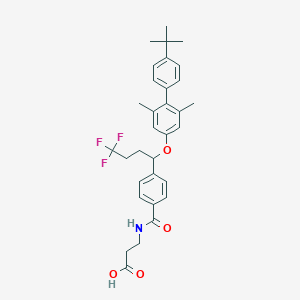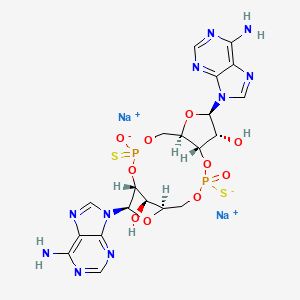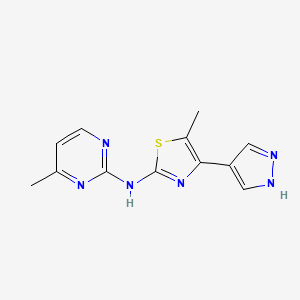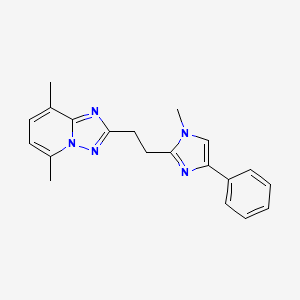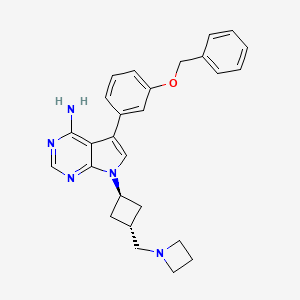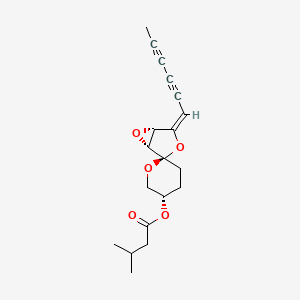
Butanoic acid, 3-methyl-, (1R,2R,4E,5S,5'S)-4-(2,4-hexadiyn-1-ylidene)tetrahydrospiro(3,6-dioxabicyclo(3.1.0)hexane-2,2'-(2H)pyran)-5'-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AL-1 is a GLYCOINOSITOL PHOSPHOLIPID MEMBRANE ANCHOR containing ephrin found in developing tectum. It has been shown to mediate the bundling of cortical axons and repel the axonal growth of retinal ganglia axons. It is found in a variety of adult tissues of BRAIN; HEART; and KIDNEY.
Wissenschaftliche Forschungsanwendungen
Non-Iterative Asymmetric Synthesis
A study by Meilert, Pettit, and Vogel (2004) demonstrated the use of a compound similar to the one in the non-iterative asymmetric synthesis of C15 polyketide spiroketals. They found that the compound could yield a spiroketal with potential cancer-cell-growth inhibition properties (Meilert, Pettit, & Vogel, 2004).
Synthesis of Cyclopropane Fatty Acids
Hartmann et al. (1994) synthesized analogs of cyclopropane fatty acids, which can act as inhibitors of mycolic acid biosynthesis, a key component in mycobacterial cell walls. Their research highlights the potential of using such compounds in the treatment of tuberculosis (Hartmann et al., 1994).
Multicomponent Reaction Studies
Komogortsev et al. (2019) explored the multicomponent reactions of compounds similar to the butanoic acid derivative . Their work led to the efficient synthesis of spiro-condensed dihydropyranones, which can have diverse applications in organic chemistry (Komogortsev et al., 2019).
Discovery of New Polyketides
Yuan et al. (2009) isolated new polyketides from the endophytic fungal strain Diaporthe sp. XZ-07. One of the compounds showed significant inhibition of human tumor cell growth, highlighting the potential for these compounds in cancer research (Yuan et al., 2009).
Eigenschaften
CAS-Nummer |
126455-04-7 |
|---|---|
Molekularformel |
C19H22O5 |
Molekulargewicht |
330.38 |
IUPAC-Name |
Butanoic acid, 3-methyl-, (1R,2R,4E,5S,5'S)-4-(2,4-hexadiyn-1-ylidene)tetrahydrospiro(3,6-dioxabicyclo(3.1.0)hexane-2,2'-(2H)pyran)-5'-yl ester |
InChI |
InChI=1S/C19H22O5/c1-4-5-6-7-8-15-17-18(23-17)19(24-15)10-9-14(12-21-19)22-16(20)11-13(2)3/h8,13-14,17-18H,9-12H2,1-3H3/b15-8+/t14-,17+,18+,19+/m0/s1 |
InChI-Schlüssel |
IZOBIZVXEKNCNN-ZNQIEUMMSA-N |
SMILES |
CC(C)CC(O[C@H](CO1)CC[C@@]1(O/2)[C@]3([H])O[C@]3([H])C2=C/C#CC#CC)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AL-1; AL 1; AL1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


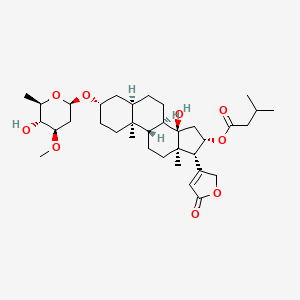
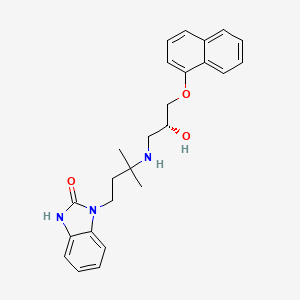
![N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide;hydrochloride](/img/structure/B605187.png)
![N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide;hydrochloride](/img/structure/B605188.png)

